3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
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Description
The compound “3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid” is a research chemical . Its IUPAC name is 3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid . The InChI code for this compound is 1S/C10H10BrF3N2O2/c11-7-8(5-1-2-5)16(4-3-6(17)18)15-9(7)10(12,13)14/h5H,1-4H2,(H,17,18) .
Molecular Structure Analysis
The molecular weight of this compound is 327.1 . The molecular formula is C10H10BrF3N2O2 . The InChI key is RKTGRNWEAJNKCG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 327.1 . The InChI code for this compound is 1S/C10H10BrF3N2O2/c11-7-8(5-1-2-5)16(4-3-6(17)18)15-9(7)10(12,13)14/h5H,1-4H2,(H,17,18) .Scientific Research Applications
Organometallic Chemistry of Pyrazole Derivatives
Research on Group 5 metal complexes with hydridotris(pyrazolyl)borates highlights the significance of pyrazole derivatives in modeling metalloprotein interactions and developing organometallic chemistry, particularly in synthesizing vanadium, niobium, and tantalum complexes. These advances indicate the potential of pyrazol-based compounds in catalysis and the synthesis of novel materials (Etienne, 1996).
Synthesis of Heterocycles
Pyrazoline derivatives serve as valuable building blocks for synthesizing a diverse array of heterocyclic compounds. Their unique reactivity facilitates the creation of pyrazolo-imidazoles, thiazoles, and other cyclic structures, underlining their importance in medicinal chemistry and dye synthesis (Gomaa & Ali, 2020).
Anti-inflammatory and Antibacterial Agents
The trifluoromethyl group, especially on the pyrazole nucleus, plays a crucial role in medicinal chemistry. Trifluoromethylpyrazoles have been studied for their anti-inflammatory and antibacterial properties, suggesting the potential of fluorinated pyrazole compounds in drug development (Kaur, Kumar, & Gupta, 2015).
Pharmacological Activities of Pyrazoline Derivatives
Pyrazoline derivatives exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant effects. This diversity indicates the versatility of pyrazoline-based compounds in therapeutic applications and drug discovery (Shaaban, Mayhoub, & Farag, 2012).
Environmental Fate of Fluorinated Compounds
Studies on the environmental fate and degradation of polyfluoroalkyl chemicals provide insight into the persistence and potential environmental impacts of fluorinated organic compounds. This research is critical for assessing the ecological risk of new fluorinated substances, including pyrazole derivatives (Liu & Avendaño, 2013).
properties
IUPAC Name |
3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3N2O2/c11-7-8(5-1-2-5)16(4-3-6(17)18)15-9(7)10(12,13)14/h5H,1-4H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTGRNWEAJNKCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NN2CCC(=O)O)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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